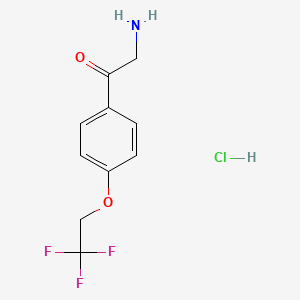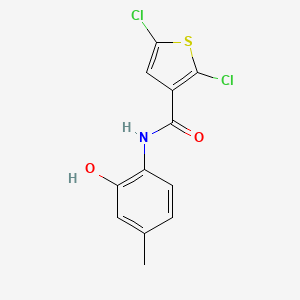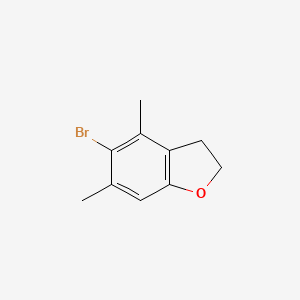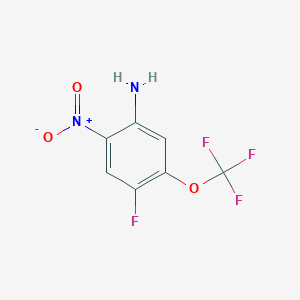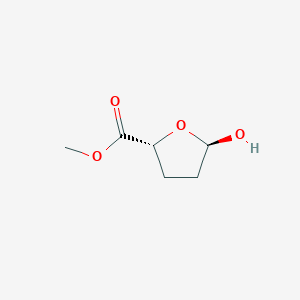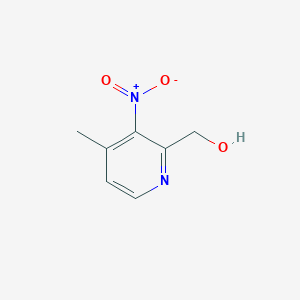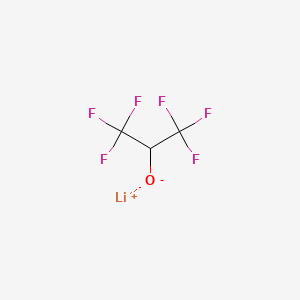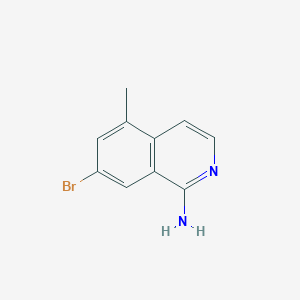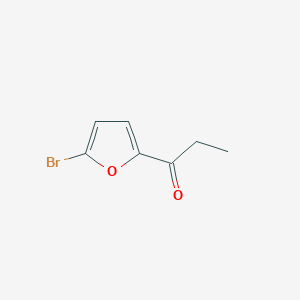
1-(5-Bromofuran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromofuran-2-yl)propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of furan followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Friedel-Crafts Acylation: The 5-bromofuran is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation: 5-Bromofuran-2-carboxylic acid.
Reduction: 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromofuran-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 1-(5-Bromofuran-2-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(5-Chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodofuran-2-yl)propan-1-one: Contains an iodine atom, offering different reactivity.
1-(5-Methylfuran-2-yl)propan-1-one: Features a methyl group, altering its chemical properties.
Uniqueness: 1-(5-Bromofuran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its specific electronic and steric properties make it valuable for targeted chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C7H7BrO2 |
|---|---|
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
1-(5-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
Clé InChI |
AWQUSPJKVGZXJL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
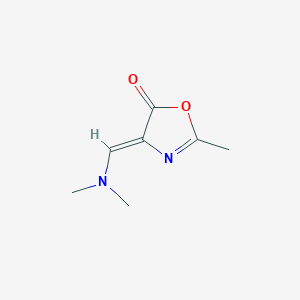
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
